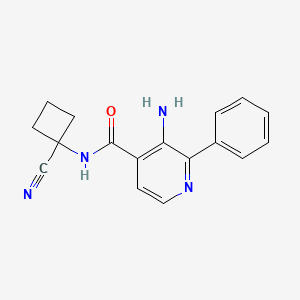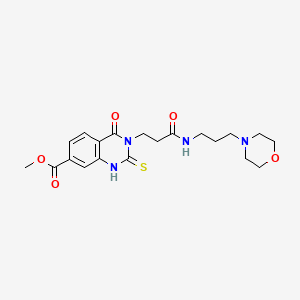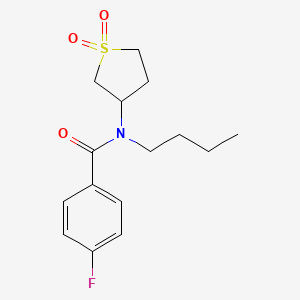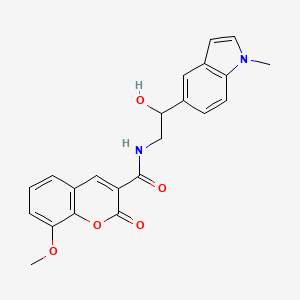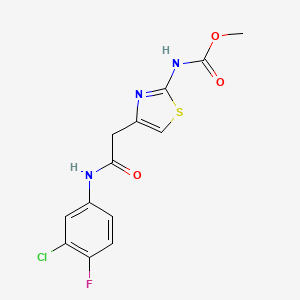![molecular formula C18H23N3O4 B2990103 [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate CAS No. 938925-94-1](/img/structure/B2990103.png)
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential applications in cancer treatment due to its ability to selectively target cancer cells that have an overactive nucleolus.
作用機序
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate selectively targets cancer cells that have an overactive nucleolus by inhibiting RNA polymerase I transcription. This leads to a reduction in ribosomal RNA synthesis, which is necessary for the growth and proliferation of cancer cells. [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate has been shown to induce DNA damage in cancer cells, which leads to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit ribosomal RNA synthesis, and induce cell cycle arrest and apoptosis. [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate has also been shown to have an effect on the tumor microenvironment, leading to a reduction in angiogenesis and an increase in immune cell infiltration.
実験室実験の利点と制限
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate has several advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. It is also selective for cancer cells with an overactive nucleolus, which makes it a promising candidate for cancer treatment. However, [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate has some limitations for lab experiments. It is a small molecule inhibitor, which can make it difficult to deliver to cancer cells in vivo. It also has the potential to induce DNA damage in normal cells, which could limit its clinical use.
将来の方向性
There are several future directions for the study of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate. One potential direction is to investigate its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its use in different types of cancer, including those that do not have an overactive nucleolus. Finally, further research is needed to better understand the potential side effects of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate and how to mitigate them.
合成法
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-ethoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-ethylmorpholine to form the N-ethylmorpholine salt. The second step involves the reaction of 1-cyanocyclohexylamine with diethyl malonate to form the corresponding malonate ester. This is then reacted with the N-ethylmorpholine salt to form [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate.
科学的研究の応用
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target cancer cells that have an overactive nucleolus, which is a characteristic of many types of cancer. [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, including breast, ovarian, and pancreatic cancer.
特性
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-24-16-14(8-7-11-20-16)17(23)25-13(2)15(22)21-18(12-19)9-5-4-6-10-18/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOMEPUWPIQOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OC(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2990021.png)
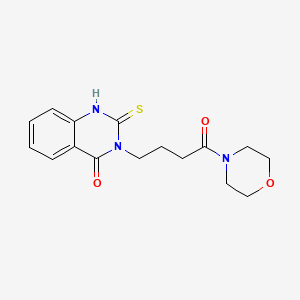
![N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine](/img/structure/B2990025.png)
![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2990028.png)
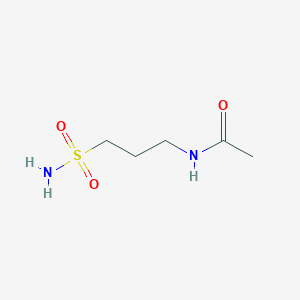
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2990030.png)
![[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide](/img/structure/B2990031.png)
